

Mepanipyrim: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Action

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Compound of Interest

Compound Name: Mepanipyrim

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Abstract

Mepanipyrim is a synthetic fungicide belonging to the anilinopyrimidine class of chemicals, widely utilized in agriculture to control a range of phytopathogenic fungi, most notably *Botrytis cinerea*, the causative agent of gray mold. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary mechanism of action of **Mepanipyrim**. A key focus is its role in the inhibition of fungal protein secretion, a critical process for host invasion. This document also outlines potential mechanisms of fungal resistance and includes a conceptual experimental workflow for assessing its bioactivity.

Chemical Structure and Physicochemical Properties

Mepanipyrim, with the IUPAC name 4-methyl-N-phenyl-6-(1-propynyl)-2-pyrimidinamine, is characterized by a central pyrimidine ring substituted with a methyl group, a phenylamino group, and a propynyl group.^[1] This distinct structure is fundamental to its biological activity.

Table 1: Chemical Identifiers and Properties of **Mepanipyrim**

Property	Value	Reference
IUPAC Name	4-methyl-N-phenyl-6-prop-1-ynylpyrimidin-2-amine	[1]
CAS Number	110235-47-7	[1]
Molecular Formula	C ₁₄ H ₁₃ N ₃	[1]
Molecular Weight	223.27 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	132.8 °C	
Water Solubility	5.58 mg/L (at 20 °C)	
LogP (Octanol/Water)	3.42	

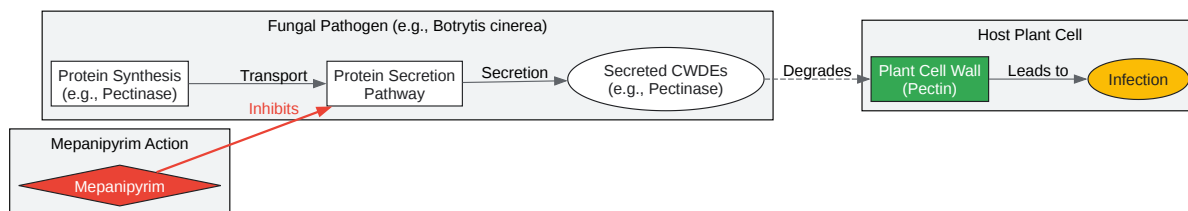
Mechanism of Action: Inhibition of Fungal Protein Secretion

The primary mode of action of **Mepanipyrim** is the disruption of protein secretion in susceptible fungi.[2] This is a crucial fungicidal mechanism as many phytopathogenic fungi, including *Botrytis cinerea*, secrete a cocktail of cell wall-degrading enzymes (CWDEs) to break down the host plant's physical barriers and facilitate invasion.[3][4]

Mepanipyrim has been shown to effectively inhibit the secretion of key CWDEs such as pectinases.[5] By preventing the release of these enzymes, **Mepanipyrim** effectively halts the pathogen's ability to penetrate host tissues, thereby preventing infection.

While the precise molecular target is still a subject of ongoing research, evidence also suggests that anilinopyrimidine fungicides may interfere with methionine biosynthesis.[2][6][7] However, the inhibition of protein secretion is considered the more direct and significant contributor to its fungicidal activity against pathogens like *B. cinerea*.

The following diagram illustrates the proposed mechanism of action of **Mepanipyrim** in inhibiting the fungal infection process.



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Caption: Proposed mechanism of **Mepanipyrim** action against fungal pathogens.

Fungal Resistance to Mepanipyrim

The development of resistance to fungicides is a significant concern in agriculture. In the case of **Mepanipyrim** and other anilinopyrimidines, resistance in fungal populations, particularly *B. cinerea*, has been documented.[8][9] The primary mechanisms of resistance are believed to involve:

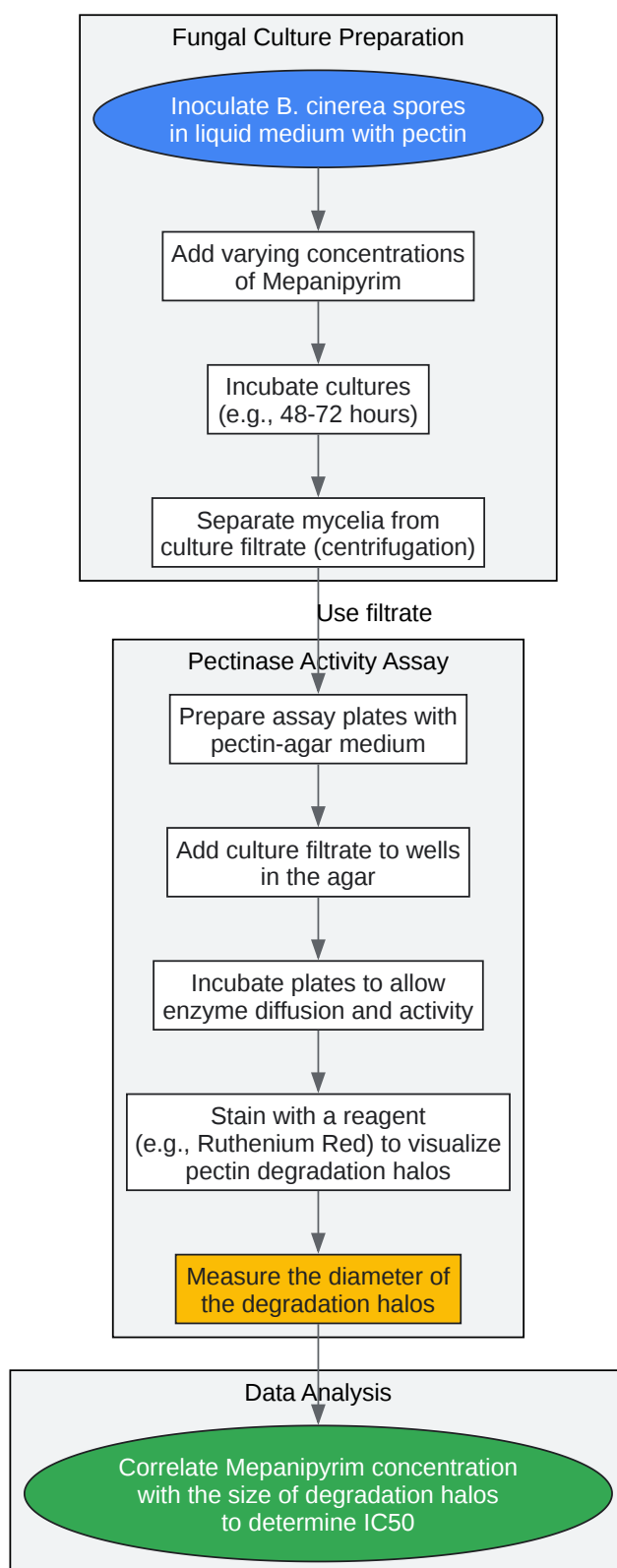
- **Target Site Modification:** While the precise target is not fully elucidated, mutations in genes associated with mitochondrial function have been linked to anilinopyrimidine resistance.[10]
- **Overexpression of Efflux Pumps:** Fungi can develop resistance by increasing the expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters. These transporters actively pump the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[8]

Understanding these resistance mechanisms is crucial for developing effective resistance management strategies, such as rotating fungicides with different modes of action.

Experimental Protocols

Conceptual Workflow for Assessing Mepanipyrim's Inhibition of Pectinase Secretion

This section outlines a conceptual experimental workflow to evaluate the inhibitory effect of **Mepanipyrim** on the secretion of pectinase by *Botrytis cinerea*.



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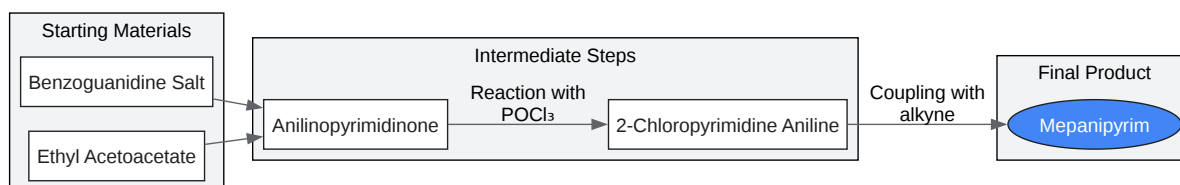
Caption: Experimental workflow for pectinase inhibition assay.

General Method for Pectinase Activity Assay

- **Botrytis cinerea Culture:** Inoculate spores of *B. cinerea* into a liquid medium containing pectin as the primary carbon source. This induces the production and secretion of pectinase.
- **Mepanipyrim Treatment:** Introduce **Mepanipyrim** at a range of concentrations to different fungal cultures. Include a control group with no **Mepanipyrim**.
- **Incubation:** Incubate the cultures for a set period (e.g., 48-72 hours) to allow for fungal growth and enzyme secretion.
- **Sample Collection:** Separate the fungal mycelia from the liquid culture medium (filtrate) by centrifugation or filtration. The filtrate will contain the secreted enzymes.
- **Pectinase Activity Assay:**
 - Prepare agar plates containing a pectin substrate.
 - Create wells in the agar and add a standardized volume of the culture filtrate to each well.
 - Incubate the plates to allow the pectinase to diffuse into the agar and degrade the pectin.
 - After incubation, flood the plates with a staining agent (e.g., ruthenium red or Congo red) that binds to intact pectin.
 - The areas where pectin has been degraded by the enzyme will appear as clear halos around the wells.
- **Quantification:** Measure the diameter of the halos. A smaller halo in the **Mepanipyrim**-treated samples compared to the control indicates inhibition of pectinase secretion or activity. The data can be used to calculate the half-maximal inhibitory concentration (IC₅₀) of **Mepanipyrim**.[\[11\]](#)

Synthesis of Mepanipyrim

The synthesis of **Mepanipyrim** typically involves a multi-step chemical process. A general synthetic route is outlined below.[\[12\]](#)



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Caption: General synthetic pathway for **Mepanipyrim**.

A common synthetic approach involves the initial reaction of a benzoguanidine salt with ethyl acetoacetate to form an anilinopyrimidinone intermediate. This intermediate is then reacted with phosphorus oxychloride to yield a 2-chloropyrimidine aniline. The final step involves a coupling reaction between the 2-chloropyrimidine aniline and an appropriate alkyne to introduce the propynyl group, resulting in the formation of **Mepanipyrim**.^[12] The crude product is then purified, typically through recrystallization, to obtain the final crystalline solid.

Conclusion

Mepanipyrim is an effective fungicide with a well-characterized chemical structure and a primary mode of action centered on the inhibition of fungal protein secretion. Its ability to disrupt the release of cell wall-degrading enzymes makes it a valuable tool for the management of gray mold and other fungal diseases in a variety of crops. A thorough understanding of its mechanism of action, coupled with knowledge of potential resistance pathways, is essential for its judicious and sustainable use in agricultural settings and for the development of new and improved fungicidal agents. Further research to definitively identify its molecular target(s) will be invaluable for designing next-generation fungicides and for combating the ongoing challenge of fungal resistance.

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